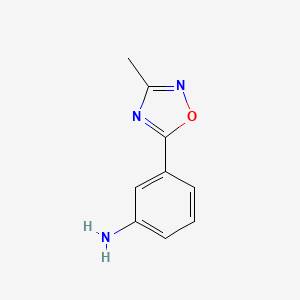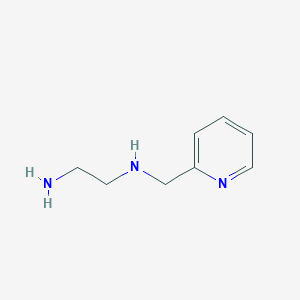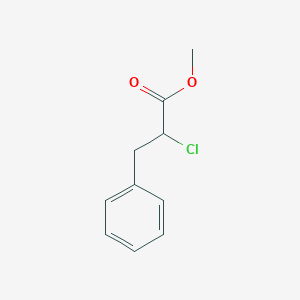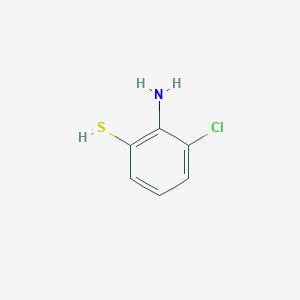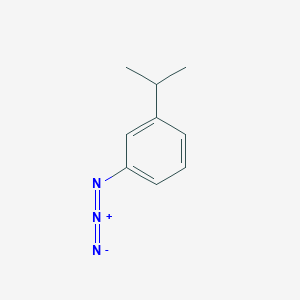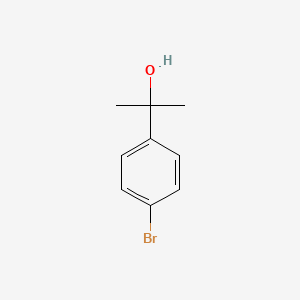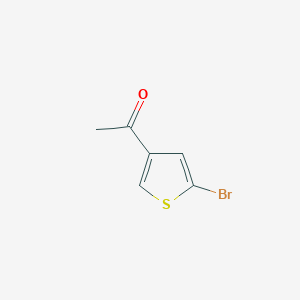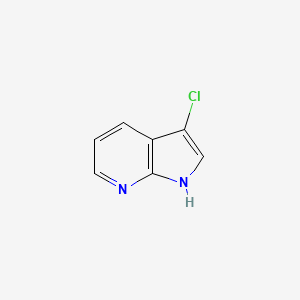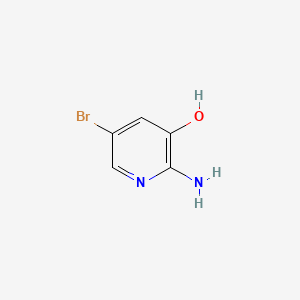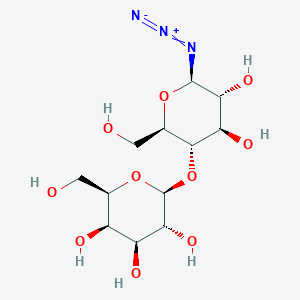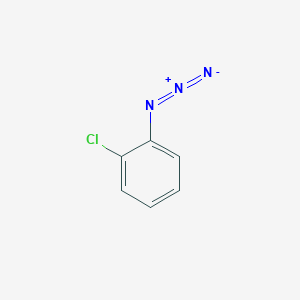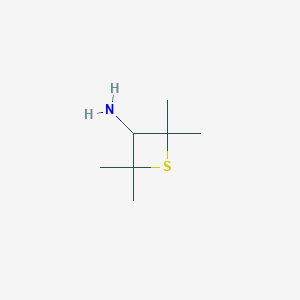
3-Amino-2,2,4,4-tetramethylthietane
Vue d'ensemble
Description
3-Amino-2,2,4,4-tetramethylthietane is a chemical compound with the empirical formula C7H15NS . It is also known by other synonyms such as 2,2,4,4-Tetramethyl-3-thietanamine . It is typically sold in the form of a hydrochloride salt .
Molecular Structure Analysis
The molecular weight of 3-Amino-2,2,4,4-tetramethylthietane hydrochloride is 181.73 . The SMILES string representation of its structure isCC1(SC(C)(C1N)C)C.Cl .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
- Synthesis of Heterocyclic Compounds: The reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with bifunctional compounds results in the formation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds, illustrating its role in synthesizing complex heterocycles (Kitazume & Ishikawa, 1974).
Biological Applications
- Cancer Cell Labeling: A novel amino acid derivative synthesized for cancer cell labeling showed excellent stability in biological media. This compound could be used as an analogue in peptide modification, highlighting its potential in bioorthogonal labeling and peptide synthesis (Ni et al., 2015).
Organic Synthesis
- Visible-Light-Catalyzed Annulations: A visible-light catalyzed annulation method for the synthesis of unsymmetrical tri-substituted amino-1,3,5-triazines from compounds like 1,1,3,3-tetramethylguanidines demonstrates its potential applications in organic, medicinal, and material chemistry (Guo et al., 2019).
Inclusion Properties in Chemistry
- Unique Inclusion Behavior: Tetraaminothiacalixarene, a compound related to 3-Amino-2,2,4,4-tetramethylthietane, exhibits unique inclusion properties towards small organic molecules, indicating its potential in creating specific molecular interactions and structures (Morohashi et al., 2013).
Peptide Synthesis and Modification
- Peptide Synthesis and Modification: 2-Aminothiophenes, a class of compounds related to 3-Amino-2,2,4,4-tetramethylthietane, have been used in the synthesis of peptides and exhibit significant biological activities, including antimicrobial and anti-inflammatory properties (Prasad et al., 2017).
Material Science Applications
- Energetic Materials: The synthesis of tris(hydroxymethyl)aminomethane and its derivatives, closely related to 3-Amino-2,2,4,4-tetramethylthietane, highlights its potential in the development of less mechanically sensitive energetic materials (Myers et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,4,4-tetramethylthietan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBKWNVYBHTKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(S1)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467943 | |
| Record name | 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,2,4,4-tetramethylthietane | |
CAS RN |
80875-05-4 | |
| Record name | 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-Tetramethyl-3-thietanamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3GB4RDK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



